Selective Degradation of EGFR While Sparing HER2 Compared to a Dual-Targeting PROTAC
SJF-1521, designated as 'Compound 5' in the foundational study by Burslem et al., demonstrates a distinct selectivity profile compared to a closely related lapatinib-based PROTAC ('Compound 1'). While both compounds utilize the same EGFR-binding warhead and VHL-recruiting ligand, they differ only in linker length. In head-to-head experiments, Compound 1 degrades both EGFR and HER2, whereas Compound 5 (SJF-1521) degrades EGFR while completely sparing HER2 [1]. This demonstrates that precise structural features are critical for defining target selectivity within the same compound family.
| Evidence Dimension | Target Selectivity (Degradation Profile) |
|---|---|
| Target Compound Data | Degrades EGFR; spares HER2 |
| Comparator Or Baseline | PROTAC 'Compound 1' (lapatinib-based with a shorter diethylene glycol linker) |
| Quantified Difference | Qualitative shift from dual (EGFR/HER2) to selective (EGFR) degradation profile. |
| Conditions | Immunoblotting analysis in SKBr3 cells [1]. |
Why This Matters
This selectivity is critical for experiments designed to isolate EGFR-specific effects without confounding results from off-target degradation of the closely related HER2 kinase.
- [1] Burslem GM, Smith BE, Lai AC, Jaime-Figueroa S, McQuaid DC, Bondeson DP, Toure M, Dong H, Qian Y, Wang J, Crew AP, Hines J, Crews CM. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chem Biol. 2018 Jan 18;25(1):67-77.e3. View Source
